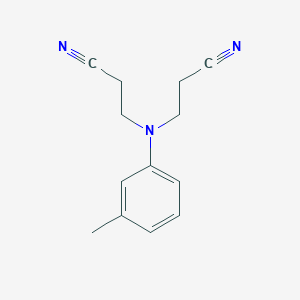

N,N-Dicyanoethyl-m-toluidine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-[N-(2-cyanoethyl)-3-methylanilino]propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3/c1-12-5-2-6-13(11-12)16(9-3-7-14)10-4-8-15/h2,5-6,11H,3-4,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOLCFYBQZNXWET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N(CCC#N)CCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6066440 | |

| Record name | Propanenitrile, 3,3'-[(3-methylphenyl)imino]bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6066440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18934-20-8 | |

| Record name | 3,3′-[(3-Methylphenyl)imino]bis[propanenitrile] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18934-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3'-((3-Methylphenyl)imino)bis(propanenitrile) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018934208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanenitrile, 3,3'-[(3-methylphenyl)imino]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanenitrile, 3,3'-[(3-methylphenyl)imino]bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6066440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3'-(m-tolylimino)dipropiononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.790 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,3′-[(3-Methylphenyl)imino]bis[propanenitrile] | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DH7334QU3Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of N,N-Dicyanoethyl-m-toluidine

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of N,N-Dicyanoethyl-m-toluidine, a potentially valuable intermediate in the fields of dye chemistry and polymer science. The document details a robust synthetic protocol derived from established cyanoethylation methodologies, offering insights into the reaction mechanism and optimization strategies. Furthermore, a thorough characterization workflow is presented, outlining the expected spectroscopic signatures based on analogous structures and first principles. This guide is intended for researchers, chemists, and material scientists engaged in the exploration of novel aromatic compounds and their applications.

Introduction: The Significance of this compound

This compound belongs to the class of aromatic amines functionalized with cyanoethyl groups. The introduction of the polar nitrile functionality onto the tertiary amine nitrogen of m-toluidine significantly alters its chemical and physical properties. This modification can enhance solubility in polar organic solvents, introduce reactive handles for further chemical transformations (e.g., hydrolysis or reduction of the nitrile), and potentially impart unique photophysical or material properties. While direct applications of this compound are not extensively documented in mainstream literature, its analogs are known to be intermediates in the synthesis of disperse dyes and as components in polymer formulations.[1] This guide aims to provide a foundational understanding of its synthesis and characterization to facilitate further research and development.

Synthesis of this compound via Michael Addition

The synthesis of this compound is achieved through the cyanoethylation of m-toluidine, a classic example of a Michael addition reaction.[2] In this process, the nucleophilic nitrogen atom of m-toluidine attacks the electrophilic β-carbon of acrylonitrile. The reaction is typically catalyzed by an acid or a base, with the choice of catalyst influencing the reaction rate and selectivity.

Reaction Mechanism: An Acid-Catalyzed Approach

While both acid and base catalysis are viable, an acid-catalyzed approach is often preferred for aromatic amines to prevent polymerization of acrylonitrile and to activate the acrylonitrile molecule. The mechanism proceeds as follows:

-

Protonation of Acrylonitrile: The acid catalyst protonates the nitrogen atom of the nitrile group in acrylonitrile, increasing the electrophilicity of the β-carbon.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of m-toluidine attacks the electron-deficient β-carbon of the protonated acrylonitrile.

-

Proton Transfer: A proton is transferred from the nitrogen atom of the former m-toluidine moiety to the α-carbon of the acrylonitrile moiety.

-

Tautomerization and Deprotonation: Tautomerization of the resulting intermediate and subsequent deprotonation by a conjugate base regenerates the catalyst and yields the mono-cyanoethylated product.

-

Second Cyanoethylation: The process is repeated on the secondary amine to yield the final this compound.

Sources

"physicochemical properties of N,N-Dicyanoethyl-m-toluidine"

An In-depth Technical Guide to the Physicochemical Properties of N,N-Dicyanoethyl-m-toluidine

Introduction

This compound is an aromatic tertiary amine, a derivative of m-toluidine. Its molecular architecture, featuring a tolyl group, a tertiary amine, and two cyanoethyl substituents, makes it a significant intermediate in the synthesis of various specialty chemicals. Primarily, it serves as a crucial building block in the manufacturing of dyestuffs and pigments.[1][2] A thorough understanding of its physicochemical properties is paramount for researchers and chemical professionals to ensure its optimal use in synthetic processes, for quality control, and to establish safe handling and storage protocols.

This guide provides a comprehensive overview of the essential physicochemical characteristics of this compound, supported by established analytical methodologies and safety data. The information is structured to provide both foundational knowledge and practical, field-proven insights for laboratory and industrial applications.

Chemical and Physical Identity

The fundamental identity of a chemical compound is the bedrock of its scientific application. The following identifiers and properties define this compound.

-

Chemical Name: 3,3'-(m-Tolylimino)dipropionitrile

-

Synonyms: N,N-Bis(2-cyanoethyl)-m-toluidine, 3-[ (3-Methylphenyl)(2-cyanoethyl)amino]propanenitrile[3]

-

CAS Number: 29635-61-8 (Note: While some sources point to related compounds, this CAS number is specific to the dicyanoethyl derivative).

-

Molecular Formula: C₁₃H₁₅N₃

-

Molecular Weight: 213.28 g/mol

The structure consists of a central nitrogen atom bonded to a m-tolyl group (a benzene ring substituted with a methyl group at position 3) and two cyanoethyl (-CH₂CH₂CN) groups. This structure imparts specific characteristics, such as its aromaticity, basicity (due to the tertiary amine), and polarity from the nitrile groups.

Core Physicochemical Properties

The physical state and behavior of this compound under various conditions are critical for its handling, processing, and application. The data below, compiled from various chemical suppliers and databases, provides a quantitative summary. The properties of the closely related N-Ethyl-N-cyanoethyl-m-toluidine are also included for comparative context where direct data for the dicyanoethyl variant is less common.

| Property | This compound | N-Ethyl-N-cyanoethyl-m-toluidine (for comparison) | Source |

| Appearance | Yellowish crystalline powder | Brown or Colorless to Light orange to Yellow clear liquid | [3] |

| Boiling Point | Data not available | 337.8 ± 25.0 °C (Predicted) | [4][5] |

| Density | Data not available | 1.008 ± 0.06 g/cm³ (Predicted) | [4][5] |

| Flash Point | Data not available | 149°C (C.O.C) / 145.1 ± 12.4 °C | [1][4] |

| Refractive Index | Data not available | 1.5470 to 1.5510 | [4][5] |

| Water Solubility | Insoluble | Poorly soluble | [3][6] |

| Vapor Pressure | Data not available | 0.000102 mmHg at 25°C | [4] |

| pKa | Data not available | 5.42 ± 0.50 (Predicted) | [5] |

| LogP (XLogP3) | Data not available | 2.65 | [4] |

Causality Note: The tertiary amine group makes the molecule weakly basic, similar to other aromatic amines.[6][7] Its relatively large, nonpolar aromatic structure and alkyl chains result in low solubility in water, a common trait for such compounds.[3][6]

Analytical Characterization and Methodologies

Accurate identification and purity assessment are non-negotiable in research and drug development. Spectroscopic and chromatographic techniques are the primary tools for the comprehensive characterization of this compound.

Spectroscopic Analysis

Spectroscopy provides a fingerprint of the molecule's structure by probing how it interacts with electromagnetic radiation.[8]

-

Infrared (IR) Spectroscopy: This technique is ideal for identifying the functional groups within the molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands:

-

~2245 cm⁻¹: A sharp, medium-intensity peak corresponding to the C≡N (nitrile) stretching vibration. This is a highly diagnostic peak.

-

~3100-3000 cm⁻¹: Aromatic C-H stretching.

-

~2950-2850 cm⁻¹: Aliphatic C-H stretching from the ethyl and methyl groups.

-

~1600 and ~1500 cm⁻¹: C=C stretching vibrations within the aromatic ring.

-

~1350-1250 cm⁻¹: C-N stretching of the tertiary aromatic amine.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the carbon-hydrogen framework.[9]

-

¹H NMR: The proton NMR spectrum would reveal distinct signals for each type of proton. Based on the structure, one would anticipate signals in the aromatic region (around 7.0-7.5 ppm) corresponding to the protons on the m-tolyl ring, a singlet for the methyl group protons (~2.3 ppm), and two triplets for the diastereotopic protons of the -CH₂CH₂- fragments in the cyanoethyl groups.

-

¹³C NMR: The carbon NMR would show unique signals for each carbon atom in the molecule, including the nitrile carbon (around 118 ppm), the aromatic carbons, and the aliphatic carbons of the methyl and cyanoethyl groups.

-

-

UV-Visible (UV-Vis) Spectroscopy: Due to the presence of the aromatic ring, this compound is expected to absorb UV light. A UV-Vis spectrum, typically run in a solvent like methanol or acetonitrile, would show characteristic absorbance maxima (λₘₐₓ). This property is particularly useful for quantitative analysis via HPLC with a UV detector.[10]

Chromatographic Purity Assessment

Chromatography is the gold standard for separating and quantifying components in a mixture, making it essential for determining the purity of this compound.[11]

-

Rationale: GC is an excellent method for analyzing volatile and semi-volatile compounds. A Flame Ionization Detector (FID) provides high sensitivity for organic molecules. This protocol is designed to separate the main component from potential volatile impurities like residual starting materials (e.g., m-toluidine).[11]

-

Step-by-Step Methodology:

-

Instrumentation: A gas chromatograph equipped with an FID (e.g., Agilent 7890B or equivalent).

-

Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or a similar nonpolar capillary column.

-

Instrument Conditions:

-

Injector Temperature: 250 °C

-

Detector Temperature: 300 °C

-

Carrier Gas: Helium, constant flow of 1.0 mL/min.

-

Oven Program: Initial temperature 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 300 °C and hold for 5 minutes.

-

Injection Volume: 1 µL

-

Split Ratio: 50:1

-

-

Sample Preparation: Accurately weigh ~50 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to the mark with a suitable solvent like acetone or ethyl acetate.

-

Data Analysis: Integrate the peak areas of all components. Calculate purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

-

-

Rationale: HPLC is highly versatile and well-suited for non-volatile or thermally sensitive compounds. A reversed-phase method with a C18 column separates compounds based on hydrophobicity, and a UV detector allows for sensitive quantification.[12]

-

Step-by-Step Methodology:

-

Instrumentation: An HPLC system with a UV-Vis Detector (e.g., Agilent 1260 Infinity II or equivalent).

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Instrument Conditions:

-

Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v). The exact ratio should be optimized for best separation.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: Determined from the UV-Vis spectrum (e.g., 254 nm as a starting point).

-

Injection Volume: 10 µL.

-

-

Sample Preparation:

-

Standard Preparation: Prepare a stock solution of a reference standard of known purity in the mobile phase. Create a series of calibration standards by serial dilution.

-

Sample Preparation: Accurately weigh the sample and dissolve it in the mobile phase to a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

-

-

Data Analysis: Construct a calibration curve by plotting the peak area of the standards against their concentrations. Determine the concentration of the sample from its peak area using the calibration curve.

-

Caption: General workflow for chromatographic analysis of this compound.

Stability, Storage, and Handling

Chemical Stability and Degradation

Aromatic amines as a class are susceptible to degradation, primarily through oxidation.

-

Oxidative and Photolytic Degradation: Like many toluidine derivatives, this compound is prone to darkening over time, especially when exposed to air (oxygen) and light.[13][14] This discoloration indicates the formation of oxidized, often polymeric, impurities.

-

Incompatibilities: The compound should not be stored with or exposed to strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides, as these can trigger vigorous or exothermic reactions.[16][17]

Caption: Key environmental factors influencing the stability of this compound.

Recommended Storage and Handling

To maintain the integrity and purity of the compound, adherence to proper storage and handling procedures is essential.

-

Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5] To prevent oxidation and photodegradation, it is best stored under an inert atmosphere (e.g., argon or nitrogen) and in amber or opaque containers to protect from light.[14]

-

Personal Protective Equipment (PPE): Due to the potential toxicity of aromatic amines, appropriate PPE must be worn at all times. This includes:

-

Handling: All handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential vapors or dust.[17][18] Avoid contact with skin and eyes.[16]

Safety and Toxicology

While specific toxicological data for this compound is limited, data from related toluidine derivatives indicates a need for caution. Compounds in this family are often classified as toxic if swallowed, in contact with skin, or if inhaled.[16]

-

Hazard Statements (based on related compounds):

-

H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled.

-

H319: Causes serious eye irritation.[16]

-

H373: May cause damage to organs through prolonged or repeated exposure.

-

H410: Very toxic to aquatic life with long lasting effects.

-

-

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[19]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water. Seek medical attention.[18]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[16]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[18][19]

-

-

Disposal: Chemical waste must be disposed of in accordance with local, state, and federal regulations. It should be treated as hazardous waste and handled by a licensed disposal company.[17]

References

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of m-Toluidine. Retrieved from [Link]

-

Tristar Intermediates. (n.d.). N, N-Di-[2-Cyanoethyl]-M-Toluidine (DC-23). Retrieved from [Link]

-

PubChem. (n.d.). N,N-diethyl-m-toluidine. National Center for Biotechnology Information. Retrieved from [Link]

-

Tristar Intermediates. (n.d.). N-[2-Cyanoethyl]-N-Ethyl-M-Toluidine (DC-17). Retrieved from [Link]

-

Organic Syntheses. (n.d.). m-Toluidine, N-ethyl-. Retrieved from [Link]

-

PubChem. (2017). Spectral Information in PubChem. National Center for Biotechnology Information. Retrieved from [Link]

-

Six Chongqing Chemdad Co., Ltd. (n.d.). N-Ethyl-N-cyanoethyl-m-toluidine. Retrieved from [Link]

-

PubChem. (n.d.). N,N-dimethyl-m-toluidine. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Toluidine. Retrieved from [Link]

-

Tristar Intermediates. (n.d.). N-Ethyl-N-2-Hydroxyehtyl-M-Toluidine (DC-21). Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link]

-

ResearchGate. (n.d.). Thermal Stability and Decomposition Pathways in Volatile Molybdenum(VI) Bis-Imides. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis. Retrieved from [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Khan-Ahmad/b941f6f8b6e3f3d8a5c7f8a7e0e9c9b1d1e4c7d0]([Link]

Sources

- 1. Tristar Intermediates Pvt. Ltd. - Personal Care & Homecare Additives: N-[2-Cyanoethyl]-N-Ethyl-M-Toluidine (DC-17) [tristarintermediates.org]

- 2. Tristar Intermediates Pvt. Ltd. - Personal Care & Homecare Additives: N-Ethyl-N-2-Hydroxyehtyl-M-Toluidine (DC-21) [tristarintermediates.org]

- 3. Tristar Intermediates Pvt. Ltd. - Personal Care & Homecare Additives: N, N-Di-[2-Cyanoethyl]-M-Toluidine (DC-23) [tristarintermediates.org]

- 4. echemi.com [echemi.com]

- 5. N-Ethyl-N-cyanoethyl-m-toluidine Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. Toluidine - Wikipedia [en.wikipedia.org]

- 7. helixchrom.com [helixchrom.com]

- 8. lehigh.edu [lehigh.edu]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. N,N-dimethyl-m-toluidine | C9H13N | CID 8488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. cdhfinechemical.com [cdhfinechemical.com]

- 17. fishersci.com [fishersci.com]

- 18. chemicalbook.com [chemicalbook.com]

- 19. fishersci.com [fishersci.com]

An In-depth Technical Guide to N,N-Dicyanoethyl-m-toluidine and its Analogs for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of N,N-Dicyanoethyl-m-toluidine, including its chemical identity, structure, and synthesis. Recognizing the nuances of chemical nomenclature and the prevalence of related compounds in research and industrial applications, this document also offers an in-depth exploration of the closely related and more extensively documented analog, N-Ethyl-N-cyanoethyl-m-toluidine. This dual focus is intended to provide researchers, scientists, and drug development professionals with a thorough and practical understanding of this class of compounds.

Part 1: this compound

Chemical Identity and Molecular Structure

This compound, systematically known as 3,3'-(3-methylphenylazanediyl)dipropanenitrile or 3,3'-(m-tolylimino)dipropionitrile, is a tertiary aromatic amine. The definitive identifier for this compound is its CAS (Chemical Abstracts Service) number.

-

CAS Number : 18934-20-8[1]

-

Molecular Formula : C₁₃H₁₅N₃

The molecular structure consists of a central m-toluidine core, where the nitrogen atom is bonded to two cyanoethyl (-CH₂CH₂CN) groups.

Molecular Structure of this compound:

Caption: Molecular structure of this compound.

Physicochemical Properties

Quantitative data for this compound is not widely published. However, based on its structure, it is expected to be a high-boiling point liquid or a low-melting point solid, with limited solubility in water and good solubility in organic solvents.

| Property | Value | Source |

| Molecular Weight | 213.28 g/mol | Calculated |

| XlogP (Predicted) | 2.2 | [2] |

| Monoisotopic Mass | 213.1266 Da | [2] |

Synthesis Protocol: Cyanoethylation of m-Toluidine

The synthesis of this compound is achieved through the cyanoethylation of m-toluidine. This reaction involves the addition of two equivalents of acrylonitrile to the amino group of m-toluidine, typically in the presence of an acid catalyst.

Experimental Workflow:

Caption: Generalized workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Reaction Setup : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine m-toluidine (1 equivalent), acrylonitrile (2.1-2.5 equivalents), and a catalytic amount of glacial acetic acid. A solvent such as water or an alcohol may be used.

-

Heating : Heat the mixture to reflux and maintain for several hours. The progress of the reaction should be monitored by an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up : After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the acid catalyst by carefully adding a saturated solution of sodium bicarbonate.

-

Extraction : Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter. The solvent is then removed under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation or column chromatography.

Causality: The use of an acid catalyst is crucial as it protonates the acrylonitrile, making it more susceptible to nucleophilic attack by the amine. Using a slight excess of acrylonitrile helps to drive the reaction to completion, favoring the formation of the dicyanoethylated product.

Applications

While specific applications for this compound are not extensively detailed in scientific literature, its structure suggests its primary utility as a chemical intermediate . The presence of the nitrile groups allows for further chemical transformations, such as reduction to amines or hydrolysis to carboxylic acids. Therefore, it can serve as a precursor in the synthesis of:

-

Dyes and Pigments : As an intermediate for various dyestuffs.

-

Polymers : As a monomer or cross-linking agent in the production of specialized polymers.

-

Pharmaceuticals : As a building block for more complex active pharmaceutical ingredients (APIs).

Part 2: N-Ethyl-N-cyanoethyl-m-toluidine - A Comprehensive Technical Profile

Due to its greater commercial availability and more extensive documentation, N-Ethyl-N-cyanoethyl-m-toluidine (CAS: 148-69-6) serves as an important reference and is a key compound in its own right. It is often used in similar applications as its dicyanoethyl counterpart.

Chemical Identity and Molecular Structure

-

Synonyms : 3-(N-Ethyl-m-toluidino)propionitrile, 3-[Ethyl(3-methylphenyl)amino]propanenitrile[1][5]

-

Molecular Formula : C₁₂H₁₆N₂

Its structure features an m-toluidine core with one ethyl group and one cyanoethyl group attached to the nitrogen atom.

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 188.27 g/mol | [6] |

| Appearance | Colorless to light orange/yellow clear liquid | [1] |

| Boiling Point | 337.8 ± 25.0 °C (Predicted) | [4] |

| Density | 1.008 ± 0.06 g/cm³ (Predicted) | [4] |

| Refractive Index | 1.5470 to 1.5510 | [4] |

| Flash Point | 149 °C | [5] |

| Storage Temperature | 2-8°C, under inert gas |

Synthesis

The synthesis of N-Ethyl-N-cyanoethyl-m-toluidine typically involves a two-step process starting from m-toluidine.

Synthesis Workflow:

Caption: Two-step synthesis of N-Ethyl-N-cyanoethyl-m-toluidine.

A detailed protocol for the N-ethylation of m-toluidine is available in Organic Syntheses, which involves reacting m-toluidine with ethyl bromide. The subsequent cyanoethylation follows a similar procedure to that described in section 1.3, using N-ethyl-m-toluidine as the starting material and one equivalent of acrylonitrile.

Applications in Research and Industry

The primary and most well-documented application of N-Ethyl-N-cyanoethyl-m-toluidine is as a crucial intermediate in the synthesis of disperse dyes .[4][7] These dyes are used for coloring synthetic fibers such as polyester and acetate.

-

Dye Synthesis : It is a precursor for several disperse red dyes, including Disperse Red 65, 88, 153, and 179.[4][7]

-

Agrochemicals : This compound also finds use in the agrochemical industry as an intermediate for the synthesis of certain herbicides.[8]

-

Photosensitive Chemicals : It can be used in the production of photosensitive chemicals for applications like diazo paper coating.[9]

Analytical Characterization

The purity and identity of N-Ethyl-N-cyanoethyl-m-toluidine are typically confirmed using standard analytical techniques:

-

Gas Chromatography (GC) : To determine purity, often reported as >98.0%.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : To confirm the molecular structure.

-

Infrared (IR) Spectroscopy : To identify functional groups, particularly the characteristic nitrile (C≡N) stretch.

Safety and Handling

Hazard Identification:

-

Toxicity : Harmful if swallowed, in contact with skin, or if inhaled.[1]

-

Irritation : May cause irritation to the eyes, skin, and respiratory system.[10]

Recommended Handling Procedures:

-

Ventilation : Use only in a well-ventilated area or under a chemical fume hood.[1]

-

Personal Protective Equipment (PPE) : Wear protective gloves, clothing, and eye/face protection.[11]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong acids and oxidizing agents.

-

Disposal : Dispose of contents and container in accordance with local, regional, and national regulations.[1]

Conclusion

This guide has elucidated the chemical identity and synthesis of this compound (CAS 18934-20-8). Due to the greater availability of technical data, a comprehensive profile of the related compound, N-Ethyl-N-cyanoethyl-m-toluidine (CAS 148-69-6), has also been presented. Both compounds are valuable intermediates in the synthesis of dyes and other specialty chemicals. For researchers and professionals in drug development, understanding the synthesis, properties, and safe handling of these toluidine derivatives is essential for their effective application in creating novel molecules and materials. The provided protocols and data serve as a foundational resource for laboratory work and process development.

References

-

CHEMICAL POINT. (n.d.). 3,3´-(m-Tolylimino)dipropionitrile. Retrieved from [Link]

-

MIT-IVY Industry Co., Ltd. (n.d.). CAS NO.148-69-6 High quality N-Ethyl-N-Cyanoethyl-M-Toluidine. Retrieved from [Link]

-

Tristar Intermediates. (n.d.). N, N-Di-[2-Cyanoethyl]-M-Toluidine (DC-23). Retrieved from [Link]

-

Tristar Intermediates. (n.d.). N-[2-Cyanoethyl]-N-Ethyl-M-Toluidine (DC-17). Retrieved from [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Understanding N,N-Diethyl-m-toluidine: Properties and Applications. Retrieved from [Link]

-

PubChemLite. (n.d.). 3,3'-(m-tolylimino)dipropiononitrile (C13H15N3). Retrieved from [Link]

-

Organic Syntheses. (n.d.). m-Toluidine, N-ethyl-. Retrieved from [Link]

-

Tristar Intermediates. (n.d.). Personal Care & Homecare Additives: N, N-Di-[2-Hydroxyethyl]-M-Toluidine (DC-2). Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of N,N-dimethyl-p-toluidine. Retrieved from [Link]

-

ChemSrc. (2023). 3-(N-Ethyl-m-toluidino)propiononitrile | CAS#:148-69-6. Retrieved from [Link]

-

Tristar Intermediates. (n.d.). N-Ethyl-N-2-Hydroxyehtyl-M-Toluidine (DC-21). Retrieved from [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). N-Ethyl-N-cyanoethyl-m-toluidine. Retrieved from [Link]

- Enhancing Crop Yields: N-Ethyl-N-cyanoethyl-m-toluidine in Agrochemicals. (n.d.).

-

Methylamine Supplier. (n.d.). 3-(N-Ethyl-M-Toluidino)Propiononitrile. Retrieved from [Link]

-

PubChem. (n.d.). N-ethyl-3-methylaniline. Retrieved from [Link]

- Google Patents. (n.d.). EP1321459A2 - N-Cyanoethylated ortho and meta toluenediamine compositions and process for making them.

-

LANXESS. (n.d.). N,N-Dihydroxyethyl-p-toluidine. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of N,N-dimethyl-o-toluidine. Retrieved from [Link]

Sources

- 1. chemicalpoint.eu [chemicalpoint.eu]

- 2. PubChemLite - 3,3'-(m-tolylimino)dipropiononitrile (C13H15N3) [pubchemlite.lcsb.uni.lu]

- 3. N-[2-Cyanoethyl]-N-Ethyl-M-Toluidine (M-17) Online | N-[2-Cyanoethyl]-N-Ethyl-M-Toluidine (M-17) Manufacturer and Suppliers [scimplify.com]

- 4. echemi.com [echemi.com]

- 5. Tristar Intermediates Pvt. Ltd. - Personal Care & Homecare Additives: N-[2-Cyanoethyl]-N-Ethyl-M-Toluidine (DC-17) [tristarintermediates.org]

- 6. N-(2-CYANOETHYL)-N-(2-HYDROXYETHYL)-M-TOLUIDINE CAS#: 119-95-9 [m.chemicalbook.com]

- 7. 1555-58-4 CAS MSDS (3,3'-METHYLIMINO-DI-PROPIONITRILE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. N-Cyanoethyl-M-Toluidine, CasNo.27618-25-3 Xiamen Hisunny Chemical Co.,Ltd China (Mainland) [hisunnychem.lookchem.com]

- 9. 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite | 102691-36-1 [chemicalbook.com]

- 10. rsc.org [rsc.org]

- 11. 3,3′-イミノジプロピオニトリル technical grade, 90% | Sigma-Aldrich [sigmaaldrich.com]

Navigating the Spectroscopic Landscape of N,N-Dicyanoethyl-m-toluidine: An In-depth Technical Guide

Introduction

In the intricate world of chemical synthesis and drug development, the precise structural elucidation of novel compounds is paramount. N,N-Dicyanoethyl-m-toluidine, a substituted aromatic amine, presents a unique molecular architecture with significant potential in various applications, including as an intermediate in the synthesis of dyes and pharmaceuticals. This technical guide provides a comprehensive exploration of the spectroscopic characteristics of this compound, offering a predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is intended to serve as an essential resource for researchers and scientists, enabling them to identify, characterize, and utilize this compound with confidence.

The methodologies and interpretations presented herein are grounded in established spectroscopic principles and augmented by predictive modeling, offering a robust framework for the analysis of this and structurally related molecules.

Molecular Structure and Key Spectroscopic Features

The structure of this compound, systematically named 3-((3-methylphenyl)(2-cyanoethyl)amino)propanenitrile, is characterized by a meta-substituted toluene ring, a tertiary amine nitrogen, and two cyanoethyl arms. Each of these features will give rise to distinct signals in the various spectroscopic techniques discussed.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. Below is a predictive analysis of the ¹H and ¹³C NMR spectra of this compound.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to display signals corresponding to the aromatic protons, the methyl group protons, and the protons of the two equivalent cyanoethyl groups.

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.1-7.3 | Multiplet | 1H | Aromatic C-H |

| ~6.7-6.9 | Multiplet | 3H | Aromatic C-H |

| ~3.6 | Triplet | 4H | -N-CH₂ -CH₂-CN |

| ~2.6 | Triplet | 4H | -N-CH₂-CH₂ -CN |

| ~2.3 | Singlet | 3H | Ar-CH₃ |

Expert Interpretation:

The aromatic protons are expected to appear in the range of 6.7-7.3 ppm. The meta-substitution pattern will lead to a complex splitting pattern (multiplet). The electron-donating nature of the dicyanoethylamino group will likely shield the ortho and para protons relative to benzene (δ ~7.34 ppm), shifting them upfield, while the proton meta to both substituents will be the least shielded.

The two methylene groups of the cyanoethyl arms will appear as distinct triplets due to coupling with each other. The methylene group attached to the nitrogen (-N-CH₂ -) is expected to be deshielded by the electronegative nitrogen atom, hence its downfield shift around 3.6 ppm. The adjacent methylene group (-CH₂ -CN) will be influenced by the electron-withdrawing cyano group and is predicted to resonate around 2.6 ppm. The methyl group on the aromatic ring is anticipated to be a singlet in the typical benzylic proton region of ~2.3 ppm.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide a count of the unique carbon environments in the molecule.

| Predicted Chemical Shift (ppm) | Assignment |

| ~148 | Aromatic C-N |

| ~139 | Aromatic C-CH₃ |

| ~129 | Aromatic C-H |

| ~118-125 | Aromatic C-H |

| ~118 | -C N |

| ~48 | -N-C H₂- |

| ~21 | Ar-C H₃ |

| ~18 | -C H₂-CN |

Expert Interpretation:

The aromatic carbons will resonate in the typical downfield region of 118-148 ppm. The carbon atom directly attached to the nitrogen (C-N) will be the most deshielded among the aromatic carbons. The carbon of the cyano group (-CN) is expected around 118 ppm. The methylene carbon adjacent to the nitrogen (-N-C H₂-) will appear around 48 ppm, while the methylene carbon adjacent to the cyano group (-C H₂-CN) will be further upfield at approximately 18 ppm. The methyl carbon of the tolyl group will give a signal in the aliphatic region, around 21 ppm.

Experimental Protocol: NMR Spectroscopy

A standardized protocol for obtaining high-quality NMR spectra is crucial for accurate structural elucidation.

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

-

Cap the NMR tube securely.

Instrumental Analysis:

-

Insert the NMR tube into the spectrometer's spinner turbine.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

Acquire the ¹³C NMR spectrum, often using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic ring, the tertiary amine, and the nitrile groups.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~3100-3000 | Medium-Weak | C-H stretch | Aromatic |

| ~2950-2850 | Medium-Weak | C-H stretch | Aliphatic (CH₂, CH₃) |

| ~2250 | Strong, Sharp | C≡N stretch | Nitrile |

| ~1600, ~1500 | Medium-Strong | C=C stretch | Aromatic Ring |

| ~1350-1250 | Medium-Strong | C-N stretch | Tertiary Aromatic Amine |

| ~900-690 | Strong | C-H out-of-plane bend | Aromatic (meta-substitution) |

Expert Interpretation:

The presence of a sharp, strong absorption band around 2250 cm⁻¹ is a definitive indicator of the nitrile (C≡N) functional group.[1] The aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while the aliphatic C-H stretches from the methyl and methylene groups will be just below 3000 cm⁻¹.[2][3] The characteristic C=C stretching vibrations of the benzene ring are expected at approximately 1600 and 1500 cm⁻¹.[3] The C-N stretching of the tertiary aromatic amine will likely be observed in the 1350-1250 cm⁻¹ region.[4] The out-of-plane C-H bending vibrations in the 900-690 cm⁻¹ region can be indicative of the meta-substitution pattern on the aromatic ring.[5]

Experimental Protocol: FTIR Spectroscopy (ATR Method)

The Attenuated Total Reflectance (ATR) method is a common and convenient technique for obtaining IR spectra of solid and liquid samples.

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the this compound sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which can be used to confirm its identity and deduce its structure.

Predicted Mass Spectrum

For this compound (Molecular Formula: C₁₃H₁₅N₃), the expected molecular weight is approximately 213.28 g/mol .

-

Molecular Ion (M⁺): An odd molecular weight is expected due to the presence of an odd number of nitrogen atoms (Nitrogen Rule). The molecular ion peak at m/z 213 should be observable.

-

Major Fragmentation Pathways:

-

Alpha-Cleavage: Cleavage of the C-C bond alpha to the nitrogen atom is a common fragmentation pathway for amines. This would involve the loss of a cyanoethyl radical (•CH₂CH₂CN), leading to a fragment at m/z 159.

-

Benzylic Cleavage: While less common for N-substituted toluidines compared to alkylbenzenes, some fragmentation involving the methyl group might be observed.

-

Loss of HCN: Fragmentation of the cyanoethyl side chains could lead to the loss of hydrogen cyanide (HCN, 27 Da), resulting in peaks at m/z 186.

-

Tropylium Ion: A peak at m/z 91, corresponding to the tropylium ion ([C₇H₇]⁺), is a common feature in the mass spectra of compounds containing a tolyl group.

-

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful combination for separating and identifying components of a mixture. For a pure sample of this compound, it will provide the mass spectrum.

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC Separation:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC injection port.

-

The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column.

-

The column is heated using a temperature program to separate the analyte from any impurities.

-

-

MS Analysis:

-

As the compound elutes from the GC column, it enters the mass spectrometer's ion source.

-

The molecules are ionized, typically by electron impact (EI).

-

The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

A detector records the abundance of each ion, generating the mass spectrum.

-

Visualization of Experimental Workflow

Caption: Experimental workflow for the spectroscopic analysis of this compound.

Conclusion

This technical guide provides a detailed predictive overview of the NMR, IR, and MS spectroscopic data for this compound. By understanding the expected spectral features and employing the standardized experimental protocols outlined, researchers can confidently identify and characterize this compound. The synergistic use of these three spectroscopic techniques provides a comprehensive and unambiguous structural elucidation, which is a cornerstone of modern chemical research and development.

References

-

Chemistry LibreTexts. (2019, February 18). 18.8: Spectral Characteristics of the Benzene Ring. [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy Tutorial: Aromatics. [Link]

-

Innovatech Labs. (2022, December 22). How Does FTIR Analysis Work?. [Link]

-

Smith, B. C. (2016, May 1). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy Online. [Link]

-

Agilent. (2019, June 24). Determination of Aromatic Amines Derived from Azo Colorants by GC/MS using Supported Liquid Extraction Chem Elut S Cartridges. [Link]

-

Microbe Notes. (2022, January 12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. [Link]

-

Smith, B. C. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [Link]

-

University of Calgary. (n.d.). Ch 13 - Aromatic H. [Link]

-

Chemistry LibreTexts. (2022, July 3). 6.5: Amine Fragmentation. [Link]

-

Whitman College. (n.d.). GCMS Section 6.15. [Link]

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. [Link]

-

Bruker. (n.d.). Guide to FT-IR Spectroscopy. [Link]

-

Scion Instruments. (n.d.). Sample preparation GC-MS. [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). NMR Spectrum Acquisition. [Link]

-

Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

-

JoVE. (2023, April 30). Video: Mass Spectrometry of Amines. [Link]

-

JoVE. (2025, May 22). Video: NMR Spectroscopy of Benzene Derivatives. [Link]

-

University of Massachusetts Lowell. (n.d.). Sample Preparation Guidelines for GC-MS. [Link]

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. [Link]

-

University of Calgary. (n.d.). IR: amines. [Link]

Sources

A Technical Guide to the Solubility of N,N-Dicyanoethyl-m-toluidine in Organic Solvents

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Dicyanoethyl-m-toluidine is a substituted aromatic amine with potential applications in various chemical syntheses, including as an intermediate for dyes and pigments.[1] A critical physicochemical parameter governing its utility in these processes is its solubility in organic solvents. This technical guide provides a comprehensive analysis of the theoretical and practical aspects of the solubility of this compound. In the absence of extensive published quantitative data, this document emphasizes the principles of solubility, provides a predictive assessment based on molecular structure, and details a robust experimental protocol for its empirical determination.

Introduction: The Significance of Solvent Selection

The dissolution of a solute in a solvent is a fundamental prerequisite for most chemical reactions in the liquid phase. For this compound, understanding its solubility profile is paramount for several key applications:

-

Reaction Medium Optimization: Selecting a solvent in which the compound is sufficiently soluble is crucial for achieving optimal reaction kinetics and yield.

-

Purification Processes: Crystallization, a common purification technique, relies on the differential solubility of the compound in a given solvent at varying temperatures.

-

Formulation Development: In applications such as dye formulation, the solubility in various solvent systems will dictate the stability, homogeneity, and performance of the final product.

This guide will provide researchers with the foundational knowledge and practical methodologies to effectively assess and utilize the solubility characteristics of this compound.

Physicochemical Properties and Predicted Solubility Profile

The solubility of a compound is intrinsically linked to its molecular structure and physicochemical properties. The structure of this compound is presented below:

Molecular Formula: C₁₂H₁₆N₂[2] Molecular Weight: 188.27 g/mol [2]

Key structural features influencing its solubility include:

-

Aromatic Ring: The m-toluidine core imparts a significant degree of nonpolar character to the molecule.

-

Cyanoethyl Groups (-CH₂CH₂CN): The two cyanoethyl groups introduce polarity due to the electronegativity of the nitrogen atom in the nitrile functional group.

-

Tertiary Amine: The tertiary amine nitrogen atom can act as a hydrogen bond acceptor.

Based on these features, a qualitative solubility profile can be predicted:

-

Polar Protic Solvents (e.g., water, ethanol, methanol): The presence of the nonpolar aromatic ring and the lack of hydrogen bond-donating capabilities suggest that the solubility in highly polar protic solvents like water will be limited. However, some solubility in alcohols is expected due to dipole-dipole interactions.

-

Polar Aprotic Solvents (e.g., acetone, dimethylformamide (DMF), dimethyl sulfoxide (DMSO)): this compound is expected to exhibit good solubility in these solvents. The polar cyano groups can engage in dipole-dipole interactions with the solvent molecules.

-

Nonpolar Solvents (e.g., hexane, toluene, diethyl ether): The nonpolar character of the tolyl group suggests that there will be some solubility in nonpolar solvents, following the "like dissolves like" principle.[3]

Theoretical Framework of Solubility

Solubility is governed by the thermodynamic principle that a substance dissolves in a solvent if the overall Gibbs free energy of the system decreases. This process can be understood through the interplay of several factors:

-

Enthalpy of Solution (ΔH_sol): This represents the net energy change associated with the dissolution process. It involves the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon the formation of solute-solvent interactions. For a dissolution to be energetically favorable, the energy released from solute-solvent interactions should be comparable to or greater than the energy required to break the initial interactions.

-

Entropy of Solution (ΔS_sol): Dissolution generally leads to an increase in the randomness or disorder of the system, resulting in a positive entropy change. This entropic contribution favors the dissolution process.

-

Temperature: The effect of temperature on solubility depends on the sign of the enthalpy of solution.[4]

-

Endothermic Dissolution (ΔH_sol > 0): An increase in temperature will increase solubility.

-

Exothermic Dissolution (ΔH_sol < 0): An increase in temperature will decrease solubility.[4]

-

-

Pressure: For solid and liquid solutes, pressure has a negligible effect on solubility.[3]

Experimental Determination of Solubility: A Step-by-Step Protocol

Given the scarcity of published quantitative data, an empirical determination of solubility is often necessary. The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[5]

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Thermostatic shaker or water bath with orbital shaking capabilities

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: Figure 1. Experimental workflow for solubility determination.

Detailed Methodology

-

Preparation of Saturated Solution: To a series of sealed vials, add a known volume (e.g., 5 mL) of the desired organic solvent. Add an excess amount of this compound to each vial to ensure that a saturated solution is formed. The presence of undissolved solid at the end of the equilibration period is essential.

-

Equilibration: Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient duration (typically 24 to 72 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a moderate speed.

-

Sample Collection and Preparation: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter (e.g., 0.45 µm PTFE) into a clean vial. This step is critical to remove any remaining solid particles.

-

Quantification:

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Analyze these standards using a suitable analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry) to generate a calibration curve.

-

Sample Analysis: Dilute the filtered saturated solution with the same solvent to a concentration that falls within the range of the calibration curve. Analyze the diluted sample using the same analytical method.

-

-

Calculation: Determine the concentration of the saturated solution from the calibration curve, taking into account the dilution factor. The solubility can be expressed in various units, such as g/L, mg/mL, or mol/L.

Data Summary and Interpretation

The following table provides a template for recording and comparing the experimentally determined solubility of this compound in various organic solvents.

| Solvent | Solvent Type | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) |

| Hexane | Nonpolar | 25 | ||

| Toluene | Nonpolar | 25 | ||

| Dichloromethane | Nonpolar | 25 | ||

| Diethyl Ether | Nonpolar | 25 | ||

| Ethyl Acetate | Polar Aprotic | 25 | ||

| Acetone | Polar Aprotic | 25 | ||

| Acetonitrile | Polar Aprotic | 25 | ||

| Dimethylformamide (DMF) | Polar Aprotic | 25 | ||

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 25 | ||

| Methanol | Polar Protic | 25 | ||

| Ethanol | Polar Protic | 25 | ||

| Water | Polar Protic | 25 |

Factors Influencing Solubility: A Deeper Dive

Several factors can influence the solubility of this compound. Understanding these can aid in solvent selection and process optimization.

Caption: Figure 2. Factors influencing solubility.

-

Solvent Polarity: As previously discussed, the principle of "like dissolves like" is a primary determinant. A close match between the polarity of this compound and the solvent will generally lead to higher solubility.

-

Hydrogen Bonding: While this compound cannot act as a hydrogen bond donor, the nitrogen atoms in the amine and nitrile groups can act as hydrogen bond acceptors. This can enhance solubility in protic solvents capable of hydrogen bond donation.

-

Temperature: For most solid solutes, solubility increases with temperature.[4] This relationship should be experimentally verified for this compound to optimize processes like crystallization.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. While published quantitative data is limited, a systematic approach based on the compound's physicochemical properties and established experimental protocols can empower researchers to generate the necessary data for their specific applications. The detailed methodology and theoretical discussion herein serve as a valuable resource for optimizing reaction conditions, purification processes, and formulation development involving this compound.

References

[6] Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved January 14, 2026, from

[7] Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved January 14, 2026, from

Vertex AI Search. (2023, August 31). Solubility of Organic Compounds. Retrieved January 14, 2026, from

[8] Vertex AI Search. (2024, November 19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0 - Chemistry LibreTexts. Retrieved January 14, 2026, from

[9] Echemi. (n.d.). Buy n-ethyl-n-cyanoethyl-m-toluidine from Conier Chem&Pharma Limited. Retrieved January 14, 2026, from

[10] Vertex AI Search. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved January 14, 2026, from

[4] National Center for Biotechnology Information. (n.d.). Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf. Retrieved January 14, 2026, from

[3] Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. Retrieved January 14, 2026, from

[2] Chemdad Co., Ltd. (n.d.). N-Ethyl-N-cyanoethyl-m-toluidine. Retrieved January 14, 2026, from

[1] ChemicalBook. (2025, August 13). N-Ethyl-N-cyanoethyl-m-toluidine | 148-69-6. Retrieved January 14, 2026, from

[5] BenchChem. (n.d.). A Comprehensive Technical Guide to the Solubility of N-Methyl-m-toluidine in Organic Solvents. Retrieved January 14, 2026, from

Sources

- 1. N-Ethyl-N-cyanoethyl-m-toluidine | 148-69-6 [chemicalbook.com]

- 2. N-Ethyl-N-cyanoethyl-m-toluidine Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. chem.ws [chem.ws]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. echemi.com [echemi.com]

- 10. www1.udel.edu [www1.udel.edu]

"thermal stability and decomposition of N,N-Dicyanoethyl-m-toluidine"

An In-depth Technical Guide to the Thermal Stability and Decomposition of N,N-Dicyanoethyl-m-toluidine

Authored by: A Senior Application Scientist

Foreword: Proactive Thermal Hazard Assessment in Drug Development and Specialty Chemicals

In the synthesis of novel chemical entities, particularly within the pharmaceutical and specialty chemical sectors, a thorough understanding of a compound's thermal stability is not merely a regulatory formality but a cornerstone of process safety and product quality. This compound, an aromatic tertiary amine, serves as a pertinent example of a molecule whose utility as a potential intermediate, for instance in the synthesis of dyestuffs, necessitates a rigorous evaluation of its thermal behavior.[1][2][3][4] The presence of energetic functional groups, such as the cyanoethyl moieties, attached to an aromatic core, suggests the potential for exothermic decomposition under thermal stress. This guide provides a comprehensive framework for researchers, chemists, and safety professionals to investigate the thermal stability and decomposition pathways of this compound. By integrating theoretical considerations with detailed, field-proven experimental protocols, this document aims to empower scientific teams to proactively identify and mitigate thermal risks, ensuring safer laboratory and manufacturing operations.

Theoretical Framework: Anticipating the Decomposition of this compound

The molecular structure of this compound, featuring a tertiary amine on a toluidine backbone with two cyanoethyl substituents, suggests several potential pathways for thermal degradation. Aromatic amines, in general, are susceptible to oxidation, which can be accelerated by heat.[5] The primary decomposition concerns, however, likely stem from the energetic nature of the cyano (C≡N) groups.

Postulated Decomposition Pathways

While specific literature on the thermal decomposition of this compound is scarce, we can hypothesize potential mechanisms based on the degradation of similar compounds. The decomposition is likely to be a complex process involving multiple steps, potentially including:

-

Intramolecular Cyclization: The cyanoethyl groups could undergo cyclization reactions, possibly leading to the formation of heterocyclic structures.

-

Elimination Reactions: The elimination of acrylonitrile is a plausible pathway, leading to the formation of N-cyanoethyl-m-toluidine and subsequently m-toluidine.

-

Radical Chain Reactions: At elevated temperatures, homolytic cleavage of C-C or C-N bonds could initiate radical chain reactions, leading to a variety of smaller decomposition products.

-

Exothermic Polymerization: The cyano groups can undergo exothermic polymerization, a known hazard for many nitriles.

Upon heating, the emission of toxic fumes, including oxides of nitrogen, is a significant concern with aromatic amines.[6]

Experimental Investigation: A Multi-faceted Approach to Thermal Hazard Assessment

A comprehensive evaluation of thermal stability requires a suite of analytical techniques. The following sections detail the experimental protocols for Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Accelerating Rate Calorimetry (ARC).

Preliminary Screening with Differential Scanning Calorimetry (DSC)

DSC is an essential first-line tool for identifying the temperatures of thermal events such as melting and decomposition, and for quantifying the associated energy changes.[7][8]

2.1.1 Experimental Protocol for DSC Analysis

-

Sample Preparation: Accurately weigh 1-3 mg of this compound into a high-pressure DSC pan. The use of a high-pressure pan is crucial to contain any pressure generated during decomposition.

-

Instrument Setup:

-

Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Purge the cell with an inert gas, such as nitrogen, at a flow rate of 50 mL/min to prevent oxidative degradation.[8]

-

-

Thermal Program:

-

Equilibrate the sample at a temperature well below the expected melting point (e.g., 30°C).

-

Ramp the temperature at a controlled rate, typically 10°C/min, to a final temperature where decomposition is complete (e.g., 400°C).[7] A slower heating rate can provide better resolution of thermal events.[9]

-

-

Data Analysis:

-

Determine the melting point (Tm) from the peak of the endothermic event.

-

Identify the onset temperature of decomposition (Tonset) from the exothermic event.

-

Calculate the heat of decomposition (ΔHd) by integrating the area under the exothermic peak.

-

Mass Loss Characterization with Thermogravimetric Analysis (TGA)

TGA provides quantitative information about the changes in a material's mass with temperature, offering insights into the decomposition process and the thermal stability of the compound.[10][11]

2.2.1 Experimental Protocol for TGA Analysis

-

Sample Preparation: Place 5-10 mg of this compound into a ceramic or aluminum TGA pan.

-

Instrument Setup:

-

Position the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Heat the sample from ambient temperature to a temperature beyond the final decomposition stage (e.g., 600°C) at a constant heating rate of 10°C/min.

-

-

Data Analysis:

-

Analyze the TGA curve (mass vs. temperature) to identify the temperature at which mass loss begins.

-

Examine the derivative of the TGA curve (DTG) to determine the temperatures of maximum mass loss rates, which indicate the distinct stages of decomposition.

-

Adiabatic Decomposition Studies with Accelerating Rate Calorimetry (ARC)

The ARC is considered the gold standard for assessing thermal runaway hazards.[12][13] It simulates a worst-case scenario by creating a nearly adiabatic environment, where the heat generated by the decomposing sample is used to increase its temperature, leading to an acceleration of the reaction.[14][15]

2.3.1 Experimental Protocol for ARC Analysis

-

Sample Preparation:

-

Load a known quantity of this compound into a spherical titanium or stainless steel bomb. The sample size should be chosen to achieve a suitable phi-factor (thermal inertia).

-

Seal the bomb, which is equipped with a pressure transducer and a thermocouple.

-

-

Instrument Setup:

-

Place the bomb inside the ARC calorimeter.

-

-

Heat-Wait-Search (HWS) Mode:

-

The instrument heats the sample in small steps (e.g., 5°C).

-

After each heating step, it waits for thermal equilibrium and then searches for any self-heating (exothermic activity) above a set sensitivity (e.g., 0.02°C/min).[14]

-

-

Adiabatic Tracking:

-

Once self-heating is detected, the instrument switches to adiabatic mode. The calorimeter heaters match the sample temperature, ensuring that all the heat generated by the reaction increases the sample's temperature.[12]

-

-

Data Analysis:

-

Determine the onset temperature of the self-accelerating reaction.

-

Plot temperature and pressure as a function of time to visualize the thermal runaway.

-

Calculate key safety parameters, including the Time to Maximum Rate (TMR) and the Self-Accelerating Decomposition Temperature (SADT).[15]

-

Visualization of Experimental Workflows

DSC and TGA Experimental Workflow

Caption: Workflow for DSC and TGA analysis.

ARC Experimental Workflow

Caption: Workflow for ARC analysis.

Kinetic Analysis of Decomposition

The data obtained from non-isothermal DSC or TGA experiments can be used to determine the kinetics of the decomposition reaction. By applying model-fitting or model-free isoconversional methods, key kinetic parameters such as the activation energy (Ea) and the pre-exponential factor (A) can be calculated. These parameters are crucial for predicting the rate of decomposition under different temperature conditions.

Data Summary and Interpretation

The results from the DSC, TGA, and ARC analyses should be compiled to create a comprehensive thermal hazard assessment.

| Parameter | Method | Typical Value/Observation | Significance |

| Melting Point (Tm) | DSC | To be determined | Defines the upper limit of solid-state processing. |

| Decomposition Onset (Tonset) | DSC/TGA/ARC | To be determined | Indicates the temperature at which decomposition begins. |

| Heat of Decomposition (ΔHd) | DSC | To be determined | A high value suggests a significant energy release potential. |

| Mass Loss Stages | TGA | To be determined | Provides insight into the complexity of the decomposition. |

| Time to Maximum Rate (TMR) | ARC | To be determined | Critical for defining safe operating times at elevated temperatures. |

| Self-Accelerating Decomposition Temp. (SADT) | ARC | To be determined | The lowest temperature at which thermal runaway can occur in a specific package. |

Conclusion and Safety Recommendations

A multi-technique approach is indispensable for a robust evaluation of the thermal stability of this compound. The combination of DSC, TGA, and ARC provides a complete picture, from initial screening to worst-case scenario analysis. Based on the findings, appropriate safety measures can be implemented. These may include defining maximum operating temperatures, ensuring adequate cooling capacity in reactors, and designing appropriate pressure relief systems. This proactive approach to thermal hazard assessment is fundamental to ensuring safety in the research, development, and manufacturing of specialty chemicals.

References

- NETZSCH Analyzing & Testing.

- Thermal Hazard Technology.

- Prime Process Safety Center.

- ioKinetic.

- Benchchem.

- Tristar Intermediates. N-[2-Cyanoethyl]-N-Ethyl-M-Toluidine (DC-17).

- ACS Publications.

- Mechanism and kinetics of the m-toluidine reaction with NH2 radicals: A comput

- Organic Syntheses Procedure. m-Toluidine, N-ethyl.

- Improving the Direct Air Capture Capacity of Grafted Amines via Thermal Tre

- NIH. Impact of Solvent on the Thermal Stability of Amines.

- PubChem. N,N-dimethyl-m-toluidine.

- Tristar Intermediates. N-Ethyl-N-2-Hydroxyehtyl-M-Toluidine (DC-21).

- ResearchGate. Determining the content of amino groups using TGA?.

- Google Patents. N-Cyanoethylated ortho and meta toluenediamine compositions and process for making them.

- ResearchGate.

- ResearchGate.

- CAMEO Chemicals - NOAA. M-TOLUIDINE.

- ResearchGate. (a) TGA and (b) differential thermogravimetric analysis (DTG) curves....

- MDPI. Computational Study of the Kinetics and Mechanisms of Gas-Phase Decomposition of N-Diacetamides Using Density Functional Theory.

- ijstr. Structure- Activity Relationship (Sar)

- SciELO.

- MDPI. Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries.

- MDPI. On the Study of Thermal Transitions in Selected n-Paraffins Using Differential Scanning Calorimetry.

- Benchchem. N,N-Diethyl-m-toluidine|High-Purity Reagent.

- NIH. Synthesis, crystal structure and thermal properties of poly[bis[μ-3-(aminomethyl)

- MedCrave online. Bioequivalence & Bioavailability.

- MDPI.

- Fisher Scientific. N-(2-Cyanoethyl)-N-ethyl-m-toluidine 98.0+%.

- Tristar Intermediates. N-[2-Cyanoethyl]N-[2-Acetoxyethyl]-M-Toluidine (DC-11).

- Tristar Intermediates. N, N-Di-[2-Hydroxyethyl]-M-Toluidine (DC-2).

- Six Chongqing Chemdad Co., Ltd. N-Ethyl-N-cyanoethyl-m-toluidine.

- PubChem. N,N-diethyl-m-toluidine.

- CymitQuimica. N,N-Diethyl-m-toluidine [for Biochemical Research].

Sources

- 1. Tristar Intermediates Pvt. Ltd. - Personal Care & Homecare Additives: N-[2-Cyanoethyl]-N-Ethyl-M-Toluidine (DC-17) [tristarintermediates.org]

- 2. Tristar Intermediates Pvt. Ltd. - Personal Care & Homecare Additives: N-Ethyl-N-2-Hydroxyehtyl-M-Toluidine (DC-21) [tristarintermediates.org]

- 3. Tristar Intermediates Pvt. Ltd. - Personal Care & Homecare Additives: N-[2-Cyanoethyl]N-[2-Acetoxyethyl]-M-Toluidine (DC-11) [tristarintermediates.org]

- 4. Tristar Intermediates Pvt. Ltd. - Personal Care & Homecare Additives: N, N-Di-[2-Hydroxyethyl]-M-Toluidine (DC-2) [tristarintermediates.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. M-TOLUIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 13. thermalhazardtechnology.com [thermalhazardtechnology.com]

- 14. Accelerating Rate Calorimetry (ARC) - Prime Process Safety Center [primeprocesssafety.com]

- 15. Accelerating Rate Calorimeter Testing | ioKinetic [iokinetic.com]

Quantum Chemical Blueprint: A Technical Guide to N,N-Dicyanoethyl-m-toluidine

Abstract

This technical guide provides a comprehensive framework for conducting quantum chemical calculations on N,N-Dicyanoethyl-m-toluidine, a molecule of interest in materials science and as an intermediate in dye and pharmaceutical synthesis.[1] This document is intended for researchers, scientists, and professionals in drug development and materials science who are looking to leverage computational chemistry to understand and predict the molecular properties of this compound. We will delve into the theoretical underpinnings, practical implementation, and in-depth analysis of results obtained from these calculations, with a focus on Density Functional Theory (DFT). The methodologies outlined herein are designed to provide a robust and validated approach to characterizing the electronic structure, spectroscopic properties, and reactivity of this compound.

Introduction: The "Why" and "What" of a Computational Approach

This compound is an organic compound whose utility is intrinsically linked to its molecular structure and electronic properties.[1] While experimental techniques provide invaluable data, quantum chemical calculations offer a complementary and often predictive insight into molecular behavior at the atomic level.[2][3] These in silico experiments allow for the exploration of properties that may be difficult or costly to measure experimentally, such as transition states and excited-state dynamics.[4][5]

The core value of applying quantum chemistry to this compound lies in its ability to elucidate:

-

Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms.

-

Electronic Structure: Understanding the distribution of electrons and identifying the frontier molecular orbitals (HOMO and LUMO) which are crucial for predicting reactivity.[6][7][8]

-

Spectroscopic Signatures: Predicting vibrational (Infrared and Raman) and electronic (UV-Visible) spectra to aid in experimental characterization.[4][5][9]

-

Reactivity Descriptors: Calculating parameters that quantify the molecule's susceptibility to chemical reactions.

This guide will primarily focus on Density Functional Theory (DFT), a computational method that offers a favorable balance between accuracy and computational cost for molecules of this size.[3][10][11]

Theoretical Foundations: Choosing the Right Tools for the Job

The reliability of any quantum chemical calculation hinges on the appropriate selection of the theoretical method and basis set. This choice is not arbitrary; it is guided by the specific properties being investigated and the desired level of accuracy.

Density Functional Theory (DFT): A Pragmatic Choice

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[11] It is based on the Hohenberg-Kohn theorems, which state that the ground-state energy of a system is a unique functional of the electron density.[10] This approach is computationally less demanding than traditional wave-function-based methods while often providing comparable accuracy, making it a workhorse in computational chemistry.[11]

For this compound, a hybrid functional such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a well-established and robust choice. It incorporates a portion of the exact Hartree-Fock exchange, which tends to improve the accuracy for many organic molecules.[12][13]

Basis Sets: The Language of Electrons

A basis set is a set of mathematical functions used to build the molecular orbitals. The size and flexibility of the basis set directly impact the accuracy of the calculation. A commonly used and effective basis set for organic molecules is the 6-31G(d,p) Pople-style basis set.

-

6-31G: This indicates a split-valence basis set where the core electrons are described by a single set of functions, and the valence electrons are described by two sets of functions, allowing for more flexibility in describing chemical bonds.

-